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Compound of Interest

Compound Name: 2,4-Dichloro-1-ethynylbenzene

Cat. No.: B1339811 Get Quote

An In-depth Technical Guide to 2,4-Dichloro-1-
ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dichloro-1-ethynylbenzene, a halogenated aromatic alkyne, serves as a versatile building

block in organic synthesis. Its unique molecular architecture, featuring a dichlorinated phenyl

ring coupled with a reactive ethynyl group, makes it a valuable precursor for the synthesis of a

wide range of complex organic molecules. This guide provides a comprehensive overview of its

molecular structure, physicochemical properties, synthesis, reactivity, and potential

applications, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-
dichloro-1-ethynylbenzene.[1] The molecule consists of a benzene ring substituted with two

chlorine atoms at positions 2 and 4, and an ethynyl group (-C≡CH) at position 1.

Molecular Formula: C8H4Cl2

SMILES: C#CC1=C(C=C(C=C1)Cl)Cl[1]
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InChI: InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H[1]

The presence of the electron-withdrawing chlorine atoms and the sp-hybridized carbons of the

ethynyl group significantly influences the electronic properties and reactivity of the aromatic

ring.

Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dichloro-1-ethynylbenzene is

presented in the table below. It is important to note that some of these values are predicted and

should be used as an estimate.

Property Value Source

Molecular Weight 171.02 g/mol [1]

Boiling Point Predicted: 225.1±30.0 °C [2]

Melting Point 38-42 °C [2]

Density Predicted: 1.31±0.1 g/cm³ [2]

Flash Point 96 °C [2]

Storage Temperature 2-8°C [2]

Spectroscopic Data
While specific spectroscopic data for 2,4-dichloro-1-ethynylbenzene is not readily available in

the public domain, characteristic spectral features can be predicted based on its structure.

1H NMR: The spectrum would be expected to show signals in the aromatic region (around

7.0-7.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns

dictated by their coupling constants. A distinct singlet for the acetylenic proton would likely

appear further downfield.

13C NMR: The spectrum would display eight distinct signals corresponding to the eight

carbon atoms in the molecule. The two carbons of the ethynyl group would have
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characteristic chemical shifts in the range of 80-90 ppm. The chlorinated carbons of the

benzene ring would also have distinct chemical shifts.

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3300

cm-1 for the ≡C-H stretch and a weaker band around 2100 cm-1 for the C≡C triple bond

stretch. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching bands, would

also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 170,

with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols
2,4-Dichloro-1-ethynylbenzene can be synthesized via several methods, with the

Sonogashira coupling reaction being one of the most common and efficient.[3][4][5] This

reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or

vinyl halide.

Experimental Protocol: Sonogashira Coupling for the
Synthesis of 2,4-Dichloro-1-ethynylbenzene
This protocol is a general representation of a Sonogashira coupling reaction and may require

optimization for this specific substrate.

Materials:

1,2,4-Trichlorobenzene

Ethynyltrimethylsilane or another suitable terminal alkyne

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

Copper(I) iodide (CuI)

A suitable base (e.g., triethylamine, diisopropylamine)

Anhydrous solvent (e.g., tetrahydrofuran, toluene)
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Procedure:

To a dry, inert-atmosphere flask, add 1,2,4-trichlorobenzene, the palladium catalyst, and

copper(I) iodide.

Dissolve the reactants in the anhydrous solvent.

Add the base to the reaction mixture.

Slowly add ethynyltrimethylsilane to the mixture at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the starting material

is consumed (monitored by TLC or GC).

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

If a silyl-protected alkyne was used, deprotection is necessary. This is typically achieved by

treating the crude product with a fluoride source (e.g., tetrabutylammonium fluoride) or a

base like potassium carbonate in methanol.

Purify the crude product by column chromatography on silica gel to obtain pure 2,4-
dichloro-1-ethynylbenzene.

Logical Workflow for Sonogashira Coupling:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1339811#molecular-structure-and-iupac-name-of-2-
4-dichloro-1-ethynylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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